molecular formula C22H30FN3O B4740213 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

Cat. No.: B4740213
M. Wt: 371.5 g/mol
InChI Key: UXWJQOWIDRNWRE-UHFFFAOYSA-N
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Description

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3311~3,7~]dec-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a fluorophenyl group and an acetamide moiety linked to a tricyclo decane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine ring reacts with a fluorobenzene derivative.

    Attachment of the Acetamide Moiety: The acetamide group is attached through an acylation reaction, often using acetic anhydride or acetyl chloride.

    Incorporation of the Tricyclo Decane Structure: The final step involves the coupling of the acetamide derivative with a tricyclo decane compound, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide is unique due to its tricyclo decane structure, which imparts distinct chemical and pharmacological properties. This structural feature differentiates it from other piperazine derivatives and contributes to its specific receptor binding affinity and biological activity.

Properties

IUPAC Name

N-(1-adamantyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30FN3O/c23-19-3-1-2-4-20(19)26-7-5-25(6-8-26)15-21(27)24-22-12-16-9-17(13-22)11-18(10-16)14-22/h1-4,16-18H,5-15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWJQOWIDRNWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide
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2-[4-(2-fluorophenyl)piperazin-1-yl]-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide

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